molecular formula C12H11NO4S B14155168 Phenyl 5,5-dimethyl-2,4-dioxo-1,3-thiazolidine-3-carboxylate CAS No. 89295-58-9

Phenyl 5,5-dimethyl-2,4-dioxo-1,3-thiazolidine-3-carboxylate

Cat. No.: B14155168
CAS No.: 89295-58-9
M. Wt: 265.29 g/mol
InChI Key: XLTICZKEELINOM-UHFFFAOYSA-N
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Description

Phenyl 5,5-dimethyl-2,4-dioxo-1,3-thiazolidine-3-carboxylate is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidines are five-membered rings containing sulfur and nitrogen atoms. This compound is known for its diverse biological activities and is used in various fields such as medicinal chemistry, organic synthesis, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phenyl 5,5-dimethyl-2,4-dioxo-1,3-thiazolidine-3-carboxylate typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction produces 2-methylidene-1,3-thiazolidin-4-one derivatives, which can further react with oxalyl chloride in dry acetonitrile at 70°C to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve multicomponent reactions, click reactions, and nano-catalysis to improve selectivity, purity, product yield, and pharmacokinetic activity. Green chemistry approaches are also employed to ensure cleaner reaction profiles and catalyst recovery .

Chemical Reactions Analysis

Types of Reactions

Phenyl 5,5-dimethyl-2,4-dioxo-1,3-thiazolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride, acetylene dicarboxylate, and various catalysts. Reaction conditions often involve specific temperatures and solvents like ethanol and acetonitrile .

Major Products Formed

The major products formed from these reactions include various thiazolidinone derivatives, which have significant pharmacological properties .

Scientific Research Applications

Phenyl 5,5-dimethyl-2,4-dioxo-1,3-thiazolidine-3-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it valuable in biological research.

    Medicine: Potential therapeutic agent for treating various diseases due to its diverse pharmacological activities.

    Industry: Used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of phenyl 5,5-dimethyl-2,4-dioxo-1,3-thiazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfur and nitrogen atoms in the thiazolidine ring play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phenyl 5,5-dimethyl-2,4-dioxo-1,3-thiazolidine-3-carboxylate is unique due to its specific substitution pattern and the presence of the phenyl group, which enhances its biological activity and makes it a valuable compound in medicinal chemistry .

Properties

CAS No.

89295-58-9

Molecular Formula

C12H11NO4S

Molecular Weight

265.29 g/mol

IUPAC Name

phenyl 5,5-dimethyl-2,4-dioxo-1,3-thiazolidine-3-carboxylate

InChI

InChI=1S/C12H11NO4S/c1-12(2)9(14)13(11(16)18-12)10(15)17-8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

XLTICZKEELINOM-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(C(=O)S1)C(=O)OC2=CC=CC=C2)C

Origin of Product

United States

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